An In-Depth Technical Guide to 2-Fluoro-4-nitrophenylboronic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Fluoro-4-nitrophenylboronic Acid: Properties, Synthesis, and Applications
Introduction: A Versatile Building Block in Modern Chemistry
2-Fluoro-4-nitrophenylboronic acid is a highly functionalized arylboronic acid that has emerged as a valuable reagent in organic synthesis and medicinal chemistry. Its strategic combination of a boronic acid moiety, an ortho-fluorine atom, and a para-nitro group imparts a unique reactivity profile, making it an important building block for the construction of complex molecular architectures. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The electron-withdrawing nature of both the fluorine and nitro substituents significantly influences the electronic properties of the phenyl ring, modulating its reactivity and the properties of the resulting products. This guide provides an in-depth exploration of the chemical properties, synthesis, and key applications of 2-Fluoro-4-nitrophenylboronic acid for researchers and professionals in drug development and chemical sciences.
Physicochemical and Spectroscopic Profile
The fundamental properties of 2-Fluoro-4-nitrophenylboronic acid are crucial for its handling, storage, and application in synthesis. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1436608-93-3 | [1][2][3] |
| Molecular Formula | C₆H₅BFNO₄ | [1][2][3] |
| Molecular Weight | 184.92 g/mol | [2] |
| Appearance | White to light yellow solid/crystalline powder | Inferred from related compounds |
| Melting Point | Not available (N/A) | [1] |
| Boiling Point | 374.0 ± 52.0 °C (Predicted) | [1] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [1] |
Solubility and Stability: This compound is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like methanol and ethanol. Boronic acids are generally stable under normal laboratory conditions but should be stored in a cool, dry place, preferably under an inert atmosphere, as they can undergo dehydration to form boroxines (cyclic anhydrides) over time.
Synthesis and Purification
While specific literature detailing the synthesis of 2-Fluoro-4-nitrophenylboronic acid is not abundant, a scientifically sound and common approach involves the borylation of a corresponding aryl halide. A plausible synthetic route begins with a suitable precursor like 1-bromo-2-fluoro-4-nitrobenzene.
Workflow for a General Synthesis Protocol
Caption: General workflow for arylboronic acid synthesis.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.
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Metal-Halogen Exchange: The flask is charged with 1-bromo-2-fluoro-4-nitrobenzene (1.0 equiv) dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.
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Formation of Aryllithium: A solution of n-butyllithium in hexanes (1.1 equiv) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The mixture is stirred at this temperature for 1 hour.
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Borylation: Triisopropyl borate (1.2 equiv) is added dropwise, again maintaining the temperature at -78 °C. The reaction is allowed to stir for an additional 2-3 hours, during which it is slowly warmed to room temperature.
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Hydrolysis and Work-up: The reaction is carefully quenched by the slow addition of 2M aqueous hydrochloric acid (HCl). The mixture is stirred vigorously for 30 minutes to hydrolyze the boronate ester.
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Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
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Isolation and Purification: The solvent is removed under reduced pressure. The crude solid is then purified by recrystallization from an appropriate solvent system (e.g., water/ethanol or hexanes/ethyl acetate) to yield the final product.
Causality Note: The choice of -78 °C is critical to ensure the stability of the aryllithium intermediate, preventing side reactions. The use of a trialkyl borate, such as triisopropyl borate, is a standard and efficient method for introducing the boronic acid functionality. Acidic workup is necessary to convert the intermediate boronate ester into the desired boronic acid.
Reactivity and the Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 2-Fluoro-4-nitrophenylboronic acid lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling Mechanism
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Influence of Substituents on Reactivity:
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Para-Nitro Group: As a strong electron-withdrawing group, the nitro substituent increases the Lewis acidity of the boron atom. This enhanced acidity can facilitate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.
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Ortho-Fluoro Group: The fluorine atom at the ortho position exerts both steric and electronic effects. While fluorine is small, its presence can introduce some steric hindrance around the reaction center. More significantly, its high electronegativity further withdraws electron density from the ring, complementing the effect of the nitro group. This electronic modulation is a key feature for fine-tuning the reactivity of the boronic acid.
Protocol for a General Suzuki-Miyaura Coupling
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Reaction Setup: To a reaction vial, add 2-Fluoro-4-nitrophenylboronic acid (1.2 equiv), the aryl halide (Ar-X, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv).
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Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/water (e.g., in a 4:1 ratio). Degassing the solvent (by bubbling with argon or nitrogen for 15-20 minutes) is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction Conditions: Seal the vial and heat the mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers, extract the aqueous phase with the organic solvent, and combine the organic layers. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
Boronic acids are integral to modern medicinal chemistry, with several FDA-approved drugs, such as the anticancer agent Velcade® (bortezomib) and the β-lactamase inhibitor Vabomere® (vaborbactam), containing a boron atom.[4]
The 2-fluoro-4-nitrophenyl moiety is a valuable pharmacophore. The strategic placement of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5] The nitro group, while sometimes associated with toxicity, can also serve as a key interaction point in a binding pocket or as a synthetic handle for further functionalization (e.g., reduction to an amine).
Therefore, 2-Fluoro-4-nitrophenylboronic acid serves as a key starting material for synthesizing:
-
Kinase Inhibitors: The biaryl structures formed via Suzuki coupling are common scaffolds in kinase inhibitors for oncology.
-
Novel Anti-inflammatory and Antiviral Agents: The unique electronic and steric profile of the substituted phenyl ring can be exploited to design molecules with high target specificity.[5]
-
Organic Electronic Materials: The electron-deficient nature of the aromatic ring makes it a useful component in the synthesis of materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
While a specific safety data sheet for 2-Fluoro-4-nitrophenylboronic acid is not widely available, data from structurally similar compounds provides a strong basis for assessing its hazards. Analogs such as 2-fluorophenylboronic acid, 4-nitrophenylboronic acid, and 2-fluoro-4-nitrobenzoic acid are classified with the following GHS hazard statements:
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and moisture. Storing under an inert gas like argon or nitrogen is recommended for long-term stability.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-Fluoro-4-nitrophenylboronic acid is a potent and versatile chemical tool for researchers. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling, allows for the efficient synthesis of substituted biaryl compounds. The combined electronic effects of the ortho-fluoro and para-nitro groups provide a unique platform for developing novel pharmaceuticals and advanced materials. A thorough understanding of its properties, handling requirements, and reaction kinetics is essential for unlocking its full potential in the laboratory.
References
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Chemsrc.com. (2025-09-17). 2-Fluoro-4-nitrophenylboronic acid Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.. [Link]
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Molekula. (n.d.). 2-fluoro-4-nitrophenylboronic acid suppliers USA. [Link]
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Serafin, K., et al. (2020). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. National Institutes of Health (NIH). [Link]
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Chemsrc.com. (2025-08-25). (4-Nitrophenyl)boronic acid | CAS#:24067-17-2. [Link]
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PubChem. (n.d.). 2-Fluoro-4-nitrobenzoic acid. [Link]
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PubChem. (n.d.). 4-Fluorophenylboronic acid. [Link]
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PubChem. (n.d.). 2-Fluoro-4-nitrobutanoic acid. [Link]
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PubChem. (n.d.). 2-Fluorophenylboronic acid. [Link]
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Serafin, K., et al. (2020). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. National Institutes of Health. [Link]
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Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. [Link]
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